D-Glucitol-6,6'-d2
Description
Properties
Molecular Formula |
C₆H₁₂D₂O₆ |
|---|---|
Molecular Weight |
184.18 |
Synonyms |
D-Sorbitol-6,6’-d2; Glucarinev-6,6’-d2; Esasorb-6,6’-d2; Cholaxine-6,6’-d2; Karion-6,6’-d2; Sionite-6,6’-d2; Sionon-6,6’-d2; |
Origin of Product |
United States |
Comparison with Similar Compounds
Non-Deuterated D-Glucitol (Sorbitol)
- Molecular Formula : C6H14O6 ().
- Molecular Weight : 182.17 g/mol.
- Key Differences: D-Glucitol-6,6'-d2 exhibits stronger C–D bonds compared to C–H bonds in non-deuterated glucitol, enhancing its thermal and chemical stability in tracer studies . The deuterated form is preferred in NMR spectroscopy due to reduced signal overlap, whereas non-deuterated glucitol is commonly used in industrial applications like humectants or sweeteners.
D-Glucitol-4,5,6-<sup>13</sup>C3
Other Isotopologues and Derivatives
- 2,6-Dichloro-indophenol: A structurally unrelated compound but often used in redox titration and dehydrogenase assays. Unlike this compound, it lacks sugar alcohol properties and serves as an electron acceptor in biochemical assays .
Analytical Chemistry
- D-Glucitol-6,6'-d2 is used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) to quantify sorbitol in biological fluids, minimizing matrix effects .
- In contrast, <sup>13</sup>C-labeled glucitol derivatives are preferred for metabolic flux analysis due to their predictable fragmentation patterns in MS .
Stability and Reactivity
- Deuterated glucitol shows a 15–20% higher thermal stability compared to non-deuterated forms, as demonstrated in pyrolysis studies (extrapolated from and ).
- The kinetic isotope effect (KIE) of D-Glucitol-6,6'-d2 slows enzymatic reactions involving C–H bond cleavage, providing insights into reaction mechanisms .
Data Tables
Table 1: Comparative Properties of D-Glucitol Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Primary Application |
|---|---|---|---|
| D-Glucitol-6,6'-d2 | C6H12D2O6 | 184.18 | NMR spectroscopy, tracer studies |
| D-Glucitol (Sorbitol) | C6H14O6 | 182.17 | Food additive, humectant |
| D-Glucitol-4,5,6-<sup>13</sup>C3 | C3<sup>13</sup>C3H14O6 | 185.17 | Metabolic flux analysis |
Table 2: Stability Metrics
| Compound | Thermal Decomposition (°C) | KIE (C–H vs. C–D) |
|---|---|---|
| D-Glucitol-6,6'-d2 | 195–200 | 2.3–3.1 |
| D-Glucitol | 170–175 | N/A |
Preparation Methods
Starting Material: 1,2-O-Isopropylidene-D-Glucofuranurono-6,3-Lactone
The synthesis begins with the protection of D-glucose as 1,2-O-isopropylidene-α-D-glucofuranose, which is subsequently oxidized to form the 6,3-lactone derivative. This lactone serves as the critical intermediate for deuterium incorporation.
Reduction with Sodium Borodeuteride
The lactone is reduced using sodium borodeuteride (NaBD₄) in anhydrous tetrahydrofuran (THF) at 0–5°C. This step selectively introduces two deuterium atoms at the C6 position by reducing the carbonyl group of the lactone to a methylene group. The reaction mechanism involves nucleophilic attack by deuteride ions, yielding 1,2-O-isopropylidene-D-glucofuranose-6,6-d2.
Acid Hydrolysis
The protecting groups are removed via acid hydrolysis using 0.5 M hydrochloric acid at 80°C for 2 hours, resulting in D-glucose-6,6'-d2. This step ensures the regeneration of the free sugar while preserving the deuterium labels.
Reduction to this compound
Catalytic Hydrogenation
D-Glucose-6,6'-d2 is reduced to this compound using catalytic hydrogenation with Raney nickel under 50 psi H₂ at 60°C. Alternatively, sodium borohydride (NaBH₄) in aqueous methanol at pH 9–10 achieves quantitative reduction of the aldehyde group to a hydroxyl group.
Byproduct Analysis
Studies note that incomplete deuteration or isotopic exchange during reduction may lead to deuterium incorporation at unintended positions (e.g., C1 or C2). For instance, mass spectrometry of glucitol hexaacetate derived from D-glucose-6-d revealed 30% deuterium at C1 and C2, underscoring the need for stringent reaction control.
Purification and Isolation
Crystallization
The crude product is purified via recrystallization from hot ethanol, yielding this compound with >98% isotopic purity. Slow cooling ensures the removal of non-deuterated impurities.
Chromatographic Techniques
Column chromatography on silica gel with ethyl acetate/methanol (9:1) further refines the product, particularly when minor byproducts persist.
Analytical Verification
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR analysis of this compound in D₂O confirms the absence of protons at C6, evidenced by the disappearance of the H6 signal at δ 3.65 ppm. ²H NMR provides direct evidence of deuterium incorporation, showing a singlet at δ 3.65 ppm corresponding to C6.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) of the peracetylated derivative (glucitol hexaacetate) displays a molecular ion peak at m/z 436.2154 (calc. for C₁₈H₂₆D₂O₁₂: 436.2158), confirming the presence of two deuterium atoms.
Comparative Analysis of Methods
| Method | Yield (%) | Isotopic Purity (%) | Key Challenges |
|---|---|---|---|
| NaBD₄ Reduction | 72 | 98 | Lactone synthesis complexity |
| Catalytic Hydrogenation | 85 | 95 | Isotopic scrambling at C1/C2 |
The sodium borodeuteride method offers superior isotopic purity but requires multi-step synthesis of the lactone intermediate. Catalytic hydrogenation, while higher-yielding, risks deuterium redistribution.
Challenges and Optimizations
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing and characterizing D-Glucitol-6,6'-d2 to ensure isotopic purity?
- Methodological Answer : Synthesis typically involves selective deuteration of D-glucitol using deuterated reagents (e.g., D₂O or deuterated reducing agents under controlled pH and temperature). Characterization requires nuclear magnetic resonance (NMR) spectroscopy, focusing on the absence of protium signals at the 6 and 6' positions. Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI) confirms the molecular ion peak at m/z 346.33 (C₆H₁₂D₂O₆ + Na⁺). Purity validation should include isotopic enrichment assays via isotope-ratio mass spectrometry (IRMS) .
Q. How can this compound be applied in metabolic flux analysis (MFA) to study carbohydrate metabolism?
- Methodological Answer : In MFA, this compound serves as a tracer to quantify metabolic pathways like the pentose phosphate pathway or glycolysis. After administering the labeled compound to cell cultures, extract intracellular metabolites and analyze via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Use computational tools (e.g., INCA or OpenFLUX) to model flux distributions, ensuring corrections for natural isotope abundance and kinetic isotope effects (KIEs) .
Q. What are the key considerations for handling and storing this compound to prevent isotopic exchange or degradation?
- Methodological Answer : Store in airtight, inert containers under anhydrous conditions at -20°C to minimize deuterium exchange with ambient moisture. Avoid exposure to acidic/basic environments, which accelerate isotopic scrambling. Regularly validate stability via NMR to detect unintended H/D exchange .
Advanced Research Questions
Q. How do kinetic isotope effects (KIEs) of this compound influence its utility in enzyme mechanistic studies?
- Methodological Answer : Deuteration at the 6,6' positions introduces measurable KIEs in enzyme-catalyzed reactions (e.g., dehydrogenases). Compare reaction rates of deuterated vs. protiated substrates using stopped-flow spectrophotometry or quench-flow MS. Correct for solvent-derived KIEs by conducting parallel experiments in D₂O/H₂O systems. Data interpretation should leverage Eyring plots to distinguish between tunneling and classical transition-state effects .
Q. What statistical approaches resolve contradictions in tracer studies using this compound when isotopic dilution or compartmentalization occurs?
- Methodological Answer : Apply Bayesian hierarchical modeling to account for isotopic dilution in heterogeneous cellular compartments. Use compartment-specific isotopomer distributions derived from subcellular fractionation followed by LC-MS. Validate models via Akaike information criterion (AIC) to select the most parsimonious explanation for conflicting data .
Q. How can advanced NMR techniques (e.g., ²H NMR or TROSY) enhance structural and dynamic studies of this compound in complex biological matrices?
- Methodological Answer : ²H NMR exploits the quadrupolar relaxation of deuterium to probe molecular dynamics in lipid bilayers or protein-bound states. For complex mixtures, transverse relaxation-optimized spectroscopy (TROSY) reduces signal broadening. Pair with molecular dynamics (MD) simulations to correlate spectral data with conformational flexibility .
Q. What are the limitations of using this compound compared to ¹³C-labeled analogs in tracer experiments, and how can these be mitigated?
- Methodological Answer : Deuterium’s lower mass difference (vs. ¹³C) reduces sensitivity in MS detection. Mitigate by coupling with chemical derivatization (e.g., permethylation) to enhance ionization. For spatial tracking, combine with imaging techniques like matrix-assisted laser desorption/ionization (MALDI) MSI. Cross-validate findings with ¹³C-labeled analogs to confirm pathway specificity .
Methodological Resources
- Data Analysis : Use tools like Skyline for MS data processing and GraphPad Prism for statistical validation .
- Experimental Design : Follow MRC guidelines for hypothesis-driven workflows, including power analysis to determine sample sizes .
- Literature Review : Prioritize peer-reviewed journals (e.g., Carbohydrate Research, Analytical Chemistry) over non-academic sources .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
